2-(3-Fluoro-4-(piperidin-4-yl)phenoxy)-N,N-dimethylacetamide hydrochloride
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Overview
Description
2-(3-Fluoro-4-(piperidin-4-yl)phenoxy)-N,N-dimethylacetamide hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a fluorinated aromatic ring, a piperidine moiety, and a dimethylacetamide group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-(piperidin-4-yl)phenoxy)-N,N-dimethylacetamide hydrochloride typically involves multiple steps, including the formation of the fluorinated aromatic ring, the introduction of the piperidine group, and the attachment of the dimethylacetamide moiety. Common synthetic routes may involve:
Fluorination: Introduction of the fluorine atom into the aromatic ring using reagents such as fluoroboric acid or tetrabutylammonium fluoride.
Piperidine Introduction: Formation of the piperidine ring through cyclization reactions.
Dimethylacetamide Attachment: Coupling reactions to attach the dimethylacetamide group to the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-(piperidin-4-yl)phenoxy)-N,N-dimethylacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Tetrabutylammonium fluoride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3-Fluoro-4-(piperidin-4-yl)phenoxy)-N,N-dimethylacetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-(piperidin-4-yl)phenoxy)-N,N-dimethylacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The fluorinated aromatic ring and piperidine moiety may interact with biological receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(piperidin-4-yl)phenol
- N,N-Dimethylacetamide
- 4-(Piperidin-4-yl)phenol
Uniqueness
2-(3-Fluoro-4-(piperidin-4-yl)phenoxy)-N,N-dimethylacetamide hydrochloride is unique due to its combination of a fluorinated aromatic ring, a piperidine moiety, and a dimethylacetamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
2-(3-fluoro-4-piperidin-4-ylphenoxy)-N,N-dimethylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2.ClH/c1-18(2)15(19)10-20-12-3-4-13(14(16)9-12)11-5-7-17-8-6-11;/h3-4,9,11,17H,5-8,10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZMOQHAABLUSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=CC(=C(C=C1)C2CCNCC2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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